molecular formula C8H3F6NO3 B1628189 2-Nitro-4,6-bis(trifluoromethyl)phenol CAS No. 50563-73-0

2-Nitro-4,6-bis(trifluoromethyl)phenol

Cat. No.: B1628189
CAS No.: 50563-73-0
M. Wt: 275.1 g/mol
InChI Key: VRQKCPBODHTCFI-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenol (B47542) and Organofluorine Chemistry

2-Nitro-4,6-bis(trifluoromethyl)phenol is a fascinating molecule that resides at the intersection of two important classes of organic compounds: substituted phenols and organofluorines. The phenolic core, a hydroxyl group attached to a benzene (B151609) ring, is a fundamental scaffold in a vast array of natural products and synthetic compounds. The introduction of substituents onto this ring dramatically influences its electronic properties, reactivity, and biological activity. rsc.org The nitro group (-NO2) is a strong electron-withdrawing group, which significantly acidifies the phenolic proton and activates the aromatic ring for certain types of reactions.

The presence of two trifluoromethyl (-CF3) groups further accentuates these electronic effects. Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has gained immense traction in recent decades, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net The trifluoromethyl group is prized for its unique properties, including high electronegativity, metabolic stability, and its ability to modulate the lipophilicity and bioavailability of molecules. chemscene.com The combination of a nitro group and two trifluoromethyl groups on a phenol ring creates a highly electron-deficient aromatic system, bestowing upon this compound a distinct chemical character and a unique potential for specialized applications.

Significance as a Versatile Research Intermediate and Molecular Scaffold

The true value of this compound in the realm of advanced chemical research lies in its capacity to serve as a versatile research intermediate and a modular molecular scaffold. chemscene.com Its array of functional groups—the acidic phenol, the electrophilic aromatic ring, and the reactive nitro group—provides multiple handles for chemical modification. This allows chemists to use it as a starting point for the construction of more complex and functionally diverse molecules. echemi.com

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, a powerful tool for introducing new functionalities. Furthermore, the nitro group can be readily reduced to an amino group, which opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems. The phenolic hydroxyl group itself can be alkylated, acylated, or used to form ethers, further expanding the diversity of accessible derivatives. This chemical versatility makes this compound a valuable platform for the development of new pharmaceuticals, agrochemicals, and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 50563-73-0
Molecular Formula C₈H₃F₆NO₃
Molecular Weight 275.11 g/mol
Boiling Point 181.5°C at 760 mmHg
Density 1.65 g/cm³
Refractive Index 1.448

Due to the limited availability of detailed research findings specifically on the synthesis, derivatization, and applications of this compound in publicly accessible literature, the subsequent sections cannot be populated with the requested detailed research findings and data tables. While the introductory context highlights its potential, specific experimental data remains elusive through the conducted searches. Further investigation into specialized chemical databases and patent literature may be required to uncover the detailed scientific information necessary to fulfill the comprehensive outline of this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4,6-bis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKCPBODHTCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612480
Record name 2-Nitro-4,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50563-73-0
Record name 2-Nitro-4,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies of 2 Nitro 4,6 Bis Trifluoromethyl Phenol

Established Synthetic Pathways for 2-Nitro-4,6-bis(trifluoromethyl)phenol

The synthesis of this compound is not commonly detailed as a direct, single-step process from simple precursors. Instead, its preparation likely involves multi-step sequences, including the synthesis of a key intermediate followed by nitration or the sequential introduction of functional groups onto an aromatic scaffold.

Direct Synthesis Approaches from Precursors

A plausible direct approach to this compound involves the nitration of a suitable precursor, namely 3,5-bis(trifluoromethyl)phenol (B1329299). The synthesis of this precursor is a critical first step. One method to produce 3,5-bis(trifluoromethyl)phenol involves the reaction of 3,5-bis(trifluoromethyl)iodobenzene with potassium hydroxide (B78521) in the presence of a copper(II) chloride catalyst and ethylene (B1197577) glycol in a dimethyl sulfoxide (B87167) (DMSO) and water solvent system at elevated temperatures. chemicalbook.com

Once the 3,5-bis(trifluoromethyl)phenol precursor is obtained, it can be subjected to nitration. The nitration of phenols is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid. acs.org The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl groups are strongly deactivating meta-directors. In the case of 3,5-bis(trifluoromethyl)phenol, the hydroxyl group at position 1 directs nitration to positions 2, 4, and 6. The trifluoromethyl groups at positions 3 and 5 direct incoming electrophiles to positions 1, 2, 4, and 6 (relative to the trifluoromethyl groups). The confluence of these directing effects strongly favors the introduction of the nitro group at the 2-position (or the equivalent 6-position), which is ortho to the activating hydroxyl group and meta to the deactivating trifluoromethyl groups.

Alternative nitrating agents and conditions can also be employed to achieve the desired transformation, potentially with improved selectivity and milder conditions. cdnsciencepub.compaspk.org For instance, the use of ammonium (B1175870) nitrate (B79036) and potassium bisulfate in acetonitrile (B52724) can be an effective method for the regioselective ortho-nitration of phenols. cdnsciencepub.com

Table 1: Plausible Direct Synthesis Approach for this compound
StepReactionReagents and ConditionsPrecursor/IntermediateProductRelevant Citations
1Hydroxylation3,5-bis(trifluoromethyl)iodobenzene, KOH, CuCl₂, ethylene glycol, DMSO/H₂O, 120°C3,5-bis(trifluoromethyl)iodobenzene3,5-Bis(trifluoromethyl)phenol chemicalbook.com
2Nitration3,5-bis(trifluoromethyl)phenol, HNO₃, H₂SO₄3,5-Bis(trifluoromethyl)phenolThis compound acs.org
Alt. 2Nitration3,5-bis(trifluoromethyl)phenol, NH₄NO₃, KHSO₄, acetonitrile, reflux3,5-Bis(trifluoromethyl)phenolThis compound cdnsciencepub.com

Multi-step Chemical Transformations Involving Nitro and Trifluoromethyl Functionalization

An alternative to the direct nitration of a pre-formed phenol (B47542) is a multi-step sequence where the functional groups are introduced in a controlled manner. A representative example of such a strategy can be inferred from the synthesis of related compounds like 3-(trifluoromethyl)-4-nitrophenol. This compound is prepared by the diazotization of 3-(trifluoromethyl)-4-nitroaniline, followed by hydrolysis of the resulting diazonium salt. google.com

A similar multi-step pathway to this compound could be envisioned starting from a suitable aniline (B41778) derivative, such as 3,5-bis(trifluoromethyl)aniline. This aniline could potentially be nitrated at the 2-position, followed by conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. The synthesis of 2,4-bis(trifluoromethyl)phenol (B2654674) from 2,4-bis(trifluoromethyl)aniline (B1175605) via diazotization and hydrolysis provides a precedent for this type of transformation. phenomenex.com

Another multi-step approach could involve the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene (B1333550) from 1,4-bis(trifluoromethyl)benzene, which can be achieved in high yield. google.com Subsequent functional group manipulations could potentially lead to the target phenol.

Regioselective Functionalization and Derivatization

The presence of a phenolic hydroxyl group, a nitro group, and two trifluoromethyl groups on the aromatic ring of this compound offers multiple sites for further chemical modification. The reactivity and regioselectivity of these modifications are influenced by the electronic and steric properties of the existing substituents.

Introduction of Diverse Substituents for Targeted Synthesis

Further functionalization of the aromatic ring of this compound would be challenging due to the presence of three strongly electron-withdrawing groups (two CF₃ and one NO₂), which deactivate the ring towards electrophilic substitution. However, nucleophilic aromatic substitution could be a viable strategy, particularly for displacing a suitable leaving group if one were present on the ring.

Recent advances in C-H functionalization of free phenols offer potential routes for introducing new substituents, although the highly deactivated nature of the target molecule would present a significant challenge. nih.govacs.org For instance, rhodium-catalyzed reactions have been used for the para-selective C-H functionalization of even sterically hindered 2,6-disubstituted phenols. acs.orgnih.gov

Synthesis of Complex Molecular Architectures and Hybrid Systems (e.g., Nitrogen-Rich Compounds, Ethers, Esters)

The phenolic hydroxyl group is the most reactive site for derivatization.

Ethers: The synthesis of ethers from this compound can be achieved through Williamson ether synthesis. This involves deprotonation of the phenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com The synthesis of nitrophenyl alkyl ethers is well-documented and can be performed in aqueous media. google.com For sterically hindered phenols, specific conditions and catalysts may be required to achieve good yields. cdnsciencepub.comacs.orgnih.gov

Esters: Esterification of the phenolic hydroxyl group can be accomplished by reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. organic-chemistry.org The synthesis of esters from sterically hindered alcohols and phenols can be facilitated by the use of activating agents or specific catalysts. nih.govresearchgate.net For example, p-nitrophenyl esters are themselves useful synthons in organic synthesis. researchgate.net

Nitrogen-Rich Compounds: The nitro group of this compound can be reduced to an amino group, which opens up a wide array of possibilities for synthesizing nitrogen-containing derivatives. The resulting aniline can be acylated or used as a building block for the synthesis of various nitrogen heterocycles. nih.govopenmedicinalchemistryjournal.com The synthesis of nitrogen-containing fused-polycyclic compounds often utilizes phenol dearomatization and cascade cyclization strategies. acs.org The synthesis of various nitrogen heterocycles such as pyrazines, indoles, and pyrimidines from appropriate precursors is well-established and could be adapted. mdpi.com

Table 2: Derivatization Strategies for this compound
Derivative TypeReactionGeneral Reagents and ConditionsProduct TypeRelevant Citations
EthersWilliamson Ether SynthesisBase (e.g., NaOH, K₂CO₃), Alkyl halide (R-X)2-(Alkoxy)-1-nitro-3,5-bis(trifluoromethyl)benzene google.comacs.org
EstersEsterificationCarboxylic acid (R-COOH) with acid catalyst, or Acid chloride (R-COCl) with base2-Nitro-4,6-bis(trifluoromethyl)phenyl ester organic-chemistry.orgnih.gov
AminesNitro Group ReductionReducing agent (e.g., H₂, Pd/C; SnCl₂, HCl)2-Amino-4,6-bis(trifluoromethyl)phenol mdpi.com
Nitrogen HeterocyclesCyclization from AmineVarious (e.g., reaction with diketones, etc.)Fused heterocycles containing the phenol moiety nih.govmdpi.com

Strategies for Chiral Resolution and Enantioselective Synthesis of Analogues

While this compound itself is not chiral, its derivatives could be. For instance, if a chiral substituent is introduced, or if the derivatization creates a stereocenter, the resulting product would be a racemic mixture.

Chiral Resolution: The separation of enantiomers from a racemic mixture can be achieved by chiral resolution. A common method is to react the racemate with a chiral resolving agent to form diastereomers, which can then be separated by techniques like crystallization. nih.gov A more modern and widely used technique is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comhplc.eusigmaaldrich.com Chiral HPLC columns are packed with a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation. This method has been successfully applied to resolve chiral biphenyl (B1667301) derivatives and other complex molecules. nih.gov

Enantioselective Synthesis: An alternative to resolution is the direct synthesis of a single enantiomer through enantioselective synthesis. For analogues of this compound, this could involve asymmetric reactions. For example, the Henry reaction (nitroaldol reaction) is a powerful method for forming carbon-carbon bonds and creating new stereocenters, and enantioselective versions of this reaction are well-developed. researchgate.netrsc.org Asymmetric conjugate additions to nitroalkenes, often catalyzed by organocatalysts, are also a key strategy for the enantioselective synthesis of nitro-containing compounds. mdpi.com These methods could be applied to the synthesis of chiral analogues where a stereocenter is introduced adjacent to the nitro group.

Preparation of Related Fluorinated Phenol Derivatives and Analogues

While direct synthetic routes for this compound are not extensively detailed in readily available literature, the preparation of structurally related fluorinated and nitrated phenols provides significant insight into the potential synthetic strategies that could be adapted for its synthesis. These methodologies highlight common precursors and reaction pathways in fluoroorganic chemistry.

A prevalent method for synthesizing trifluoromethyl-substituted phenols involves the diazotization of a corresponding aniline precursor, followed by hydrolysis. For instance, 2,4-bis(trifluoromethyl)phenol can be prepared from 2,4-bis(trifluoromethyl)aniline. The aniline is treated with sodium nitrite (B80452) in a sulfuric acid solution at low temperatures to form the diazonium salt. This intermediate is then added to boiling aqueous sulfuric acid to yield the phenol chemicalbook.com. A similar strategy is employed for the synthesis of 3-(trifluoromethyl)-4-nitrophenol, where the diazonium salt of 3-(trifluoromethyl)-4-nitroaniline is hydrolyzed in a boiling mixture of xylene and aqueous copper sulfate (B86663) solution to improve yield and product purity google.com.

Another key strategy involves the ortho-lithiation of a protected phenol followed by functionalization. The synthesis of 2,6-bis(trifluoromethyl)phenol (B1279352) illustrates this approach. Starting from 2-(trifluoromethyl)phenol, the hydroxyl group is first protected as a tetrahydropyranyl (THP) ether. Subsequent ortho-directed lithiation with butyllithium, followed by iodination, introduces an iodine atom at the 6-position. The protecting group is removed during this step. The final trifluoromethylation at the iodine-substituted position is achieved using a trifluoromethyl-copper complex, prepared from dibromodifluoromethane (B1204443) and cadmium metal, to furnish the desired 2,6-bis(trifluoromethyl)phenol acs.org.

The following tables summarize the synthetic routes for these representative fluorinated phenol analogues.

Table 1: Synthesis of 2,4-Bis(trifluoromethyl)phenol chemicalbook.com

StepReactantReagentsConditionsProductYield
12,4-Bis(trifluoromethyl)aniline1. Sodium nitrite, Sulfuric acid (33%) 2. Urea0°C, 3 hours2,4-Bis(trifluoromethyl)phenyldiazonium salt intermediate-
2Diazonium salt intermediateSulfuric acid (33%), boilingReflux, 1 hour2,4-Bis(trifluoromethyl)phenol23%

Table 2: Synthesis of 3-(Trifluoromethyl)-4-nitrophenol google.com

StepReactantReagentsConditionsProduct
13-(Trifluoromethyl)-4-nitroanilineSodium nitrite, AcidDiazotization3-(Trifluoromethyl)-4-nitrophenyldiazonium salt
2Diazonium saltBoiling mixture of xylene and aqueous copper sulfateHydrolysis3-(Trifluoromethyl)-4-nitrophenol

Table 3: Synthesis of 2,6-Bis(trifluoromethyl)phenol acs.org

StepReactantReagentsConditionsProduct
12-(Trifluoromethyl)phenolDihydropyranProtection2-(Trifluoromethyl)phenyl tetrahydropyranyl ether
2Protected phenol1. Butyllithium 2. IodineOrtho-lithiation and iodination2-Iodo-6-(trifluoromethyl)phenol
32-Iodo-6-(trifluoromethyl)phenol"CF3Cu" (from Br2CF2 and Cd)Trifluoromethylation2,6-Bis(trifluoromethyl)phenol

These examples underscore that the synthesis of complex fluorinated phenols often relies on the availability of appropriately substituted precursors, such as anilines or less-fluorinated phenols. The choice of reagents, particularly for trifluoromethylation and diazotization/hydrolysis steps, is critical for achieving the desired substitution pattern and reasonable yields.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Nitro 4,6 Bis Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Nitro-4,6-bis(trifluoromethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern on the benzene (B151609) ring, there are two aromatic protons and one phenolic hydroxyl proton.

The two aromatic protons are in different chemical environments and would likely appear as distinct signals (doublets) in the aromatic region of the spectrum.

The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature, due to hydrogen bonding effects.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

Six signals would correspond to the carbon atoms of the benzene ring. The carbons bonded to the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups would be significantly shifted downfield.

Two additional signals would correspond to the carbons of the two trifluoromethyl groups. These signals would exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).

A summary of theoretically expected NMR data is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Signals for this compound

NucleusPredicted Number of SignalsExpected Chemical Shift Region (ppm)MultiplicityNotes
¹H 3
Aromatic H2~ 7.5 - 8.5Doublet (d)
Phenolic OH1VariableBroad Singlet (br s)
¹³C 8
Aromatic C6~ 110 - 160Singlet (s) or Quartet (q)
CF₃2~ 120 - 130Quartet (q)

Note: The table is based on theoretical predictions as experimental data is not available in the cited sources.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is particularly important for fluorinated compounds. Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, the two trifluoromethyl groups are in non-equivalent positions (ortho and para to the hydroxyl group). Consequently, the ¹⁹F NMR spectrum is expected to show two distinct signals, likely singlets, one for each -CF₃ group. The chemical shifts of these signals provide direct information about the electronic environment of each trifluoromethyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is highly effective for identifying functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H, N-O, C-F, and C=C bonds.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The position and broadness of this peak can provide evidence of intramolecular hydrogen bonding.

N-O Stretching: Strong absorption bands for the nitro group, typically appearing as two distinct peaks for asymmetric (1500-1560 cm⁻¹) and symmetric (1335-1385 cm⁻¹) stretching.

C-F Stretching: Strong, sharp absorption bands in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl groups.

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenol (B47542) chromophore, further conjugated with a nitro group, would result in characteristic absorption bands in the UV-Vis spectrum. The electron-withdrawing nature of both the nitro and trifluoromethyl groups would be expected to influence the position and intensity of these absorption maxima (λ_max).

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₈H₃F₆NO₃), the exact molecular weight is 275.0017 g/mol . echemi.com High-resolution mass spectrometry would be able to confirm this precise mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule would lose an electron to form a molecular ion (M⁺˙). This ion would then undergo fragmentation, and the resulting pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the nitro group (NO₂), hydroxyl group (OH), or cleavage related to the trifluoromethyl groups.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding or π-π stacking. Such information is crucial for understanding the solid-state properties of the material. Currently, no public crystallographic data for this specific compound is available.

Analysis of Intramolecular Hydrogen Bonding Networks and Geometrical Consequences

The molecular structure of this compound is primed for intramolecular hydrogen bonding. A hydrogen bond is expected to form between the hydrogen atom of the phenolic hydroxyl group (-OH) and an oxygen atom of the adjacent nitro group (-NO₂). organicchemistrydata.orgnist.gov This type of interaction is common in o-nitrophenols. nist.gov

The presence and strength of this intramolecular hydrogen bond would have several measurable consequences:

In IR spectroscopy, it would cause the O-H stretching vibration to shift to a lower frequency and the peak to broaden.

In ¹H NMR spectroscopy, it would cause the chemical shift of the hydroxyl proton to appear further downfield compared to a non-hydrogen-bonded phenol.

In single-crystal X-ray diffraction, the H---O distance between the hydroxyl and nitro groups would be shorter than the sum of their van der Waals radii, and the geometry of the groups would be oriented to facilitate this bond.

Computational Chemistry and Theoretical Modeling of 2 Nitro 4,6 Bis Trifluoromethyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. niscpr.res.in DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in predicting the properties of organic molecules. niscpr.res.innih.gov Ab initio methods, such as Hartree-Fock (HF), provide a foundational, though less accurate, approach by not including electron correlation, which is better handled by post-Hartree-Fock methods or DFT. researchgate.net These calculations are used to determine the optimized molecular geometry and to predict a wide array of molecular properties. niscpr.res.inresearchgate.net

A primary goal of quantum chemical calculations is to elucidate a molecule's electronic structure. This involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a larger gap generally implies lower reactivity. mdpi.comsemanticscholar.org

Electron density mapping provides a visual representation of how electrons are distributed throughout the molecule. This map is essential for understanding molecular size, shape, and the distribution of charge. uni-muenchen.de

A comprehensive computational study on 2-Nitro-4,6-bis(trifluoromethyl)phenol would involve calculating and visualizing its HOMO and LUMO surfaces and mapping its electron density. Such an analysis would reveal how the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups influence the electron distribution on the phenol (B47542) ring, affecting its reactivity. However, specific HOMO-LUMO energy values and electron density maps for this compound are not available in published literature.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting a molecule's reactive sites. uni-muenchen.de It is plotted onto the electron density surface and uses a color scale to indicate regions of different electrostatic potential. wolfram.com Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net The MEP map also helps in understanding intermolecular interactions, particularly hydrogen bonding. uni-muenchen.de

For this compound, an MEP analysis would be expected to show a highly negative potential around the oxygen atoms of the nitro group and the phenolic hydroxyl group, indicating these as primary sites for electrophilic interaction. Conversely, positive potential would likely be located around the hydrogen atom of the hydroxyl group. While this is the expected outcome based on general principles, specific MEP maps and potential values derived from peer-reviewed calculations for this compound have not been found.

Theoretical vibrational frequency analysis is a standard computational output that predicts a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes. niscpr.res.in These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods, allowing for a direct comparison with experimental spectra. niscpr.res.inresearchgate.net This correlation aids in the assignment of complex experimental spectra. niscpr.res.in

A theoretical vibrational analysis of this compound would provide the predicted frequencies for key functional groups, such as the O-H stretch, the N-O stretches of the nitro group, C-F stretches of the trifluoromethyl groups, and various aromatic ring vibrations. Such a study would be invaluable for interpreting experimental IR and Raman spectra of the compound. However, a published theoretical vibrational analysis and detailed mode assignments for this compound are not currently available.

Quantum chemical calculations can be used to predict various thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), entropy (S), and Gibbs free energy of formation (ΔfG°). chemeo.commaterialsciencejournal.org These values are derived from the calculated vibrational frequencies and electronic energies using principles of statistical mechanics. niscpr.res.in Assessing the energetic stability of a molecule is crucial for understanding its potential for synthesis, its persistence, and its reaction thermodynamics.

For this compound, these calculations would quantify its stability relative to isomers or related compounds. While databases may provide some experimentally derived thermodynamic data for simpler phenols, nist.govchemeo.com specific theoretically calculated thermodynamic functions for this compound from dedicated research articles could not be located.

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. mdpi.com Computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize these weak interactions. NCI analysis can visualize and distinguish between hydrogen bonds, van der Waals interactions, and steric repulsion. researchgate.net

In this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent nitro group is highly probable, similar to what is observed in 2-nitrophenol (B165410). acs.org Intermolecularly, hydrogen bonding and potentially π-π stacking interactions would govern its solid-state structure. A detailed computational analysis would quantify the strength and nature of these interactions. Despite the importance of these interactions, specific NCI plots or detailed NBO analyses for this compound are not found in the reviewed literature.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Biological Systems

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov Unlike quantum calculations that typically focus on a single, static molecule, MD simulations can model larger systems, such as the molecule in a solvent or interacting with a biological macromolecule like a protein. These simulations rely on force fields to describe the potential energy of the system. escholarship.org

An MD simulation of this compound could be used to study its solvation properties, its diffusion behavior, or its binding mode and affinity within a biological target, such as an enzyme active site. For instance, a related compound has been studied for its interaction with the enzyme 4-hydroxyphenylpyruvate dioxygenase. nih.gov Such simulations are crucial for understanding the compound's behavior in a biological context. At present, there are no specific published MD simulation studies focused on this compound.

Ligand-Protein Binding Dynamics and Enzyme Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to investigate how a ligand, such as this compound, might interact with a protein. These simulations can predict the binding affinity, identify key interacting amino acid residues, and elucidate the conformational changes that may occur upon binding.

For instance, studies on other nitroaromatic compounds have successfully used molecular docking to predict their binding modes within enzyme active sites. researchgate.netresearchgate.netelsevierpure.com For this compound, a typical workflow would involve:

Target Identification: Selecting a biologically relevant protein target. Given the structure, potential targets could include enzymes involved in detoxification pathways or those susceptible to inhibition by nitrophenols.

Molecular Docking: A computational search to find the preferred binding orientation of the phenol within the protein's active site. This is guided by a scoring function that estimates the binding free energy.

Molecular Dynamics Simulations: After docking, an MD simulation would be run to observe the dynamic behavior of the ligand-protein complex over time (nanoseconds to microseconds). This provides insights into the stability of the binding pose and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

While no specific enzyme interaction data for this compound is available, a hypothetical docking study could yield a data table similar to the one below, illustrating the types of interactions that would be analyzed.

Hypothetical Docking Interaction Data for this compound with a Target Protein

Interacting ResidueInteraction TypeDistance (Å)
Amino Acid 1Hydrogen Bond (with -OH group)2.8
Amino Acid 2Hydrophobic (with trifluoromethyl group)3.5
Amino Acid 3Pi-Pi Stacking (with phenyl ring)4.2
Amino Acid 4Hydrogen Bond (with -NO2 group)3.1

Interactions with Biological Membranes and Adsorption Phenomena

The interaction of small molecules with biological membranes is critical for their absorption, distribution, and potential toxicity. Molecular dynamics simulations are instrumental in understanding these processes at a molecular level. nih.govsemanticscholar.org

A simulation of this compound with a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) would aim to:

Calculate the Potential of Mean Force (PMF): This determines the free energy profile as the molecule moves across the membrane, indicating the energy barrier for permeation.

Analyze Structural Changes in the Membrane: The simulation would reveal if the presence of the phenol derivative alters membrane properties like thickness, area per lipid, and lipid tail order. Studies on similar molecules like 2,4,6-trinitrotoluene (B92697) have shown that they can accumulate in membranes and alter their structure. nih.gov

Characterize Adsorption: The simulations can also model the adsorption of the compound onto various surfaces, a process relevant for environmental fate and transport. For other nitrophenols, adsorption has been studied on materials like graphene and carbon nanotubes.

The following table illustrates the type of data that could be generated from such simulations.

Simulated Membrane Interaction Parameters for this compound

ParameterSimulated Value
Permeability Coefficient (cm/s)Predicted based on PMF
Free Energy of Partitioning (kcal/mol)Calculated from simulation
Change in Membrane Thickness (%)Measured from simulation
Change in Area per Lipid (Ų)Measured from simulation

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models rely on molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

Correlation of Molecular Descriptors with Observed Chemical and Biological Phenomena

For this compound, a QSAR/QSPR study would involve calculating a wide range of molecular descriptors and then using statistical methods, such as multiple linear regression, to build a model that predicts a specific endpoint (e.g., toxicity, reactivity).

Key molecular descriptors for this compound would likely include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. The presence of the electron-withdrawing nitro and trifluoromethyl groups would significantly influence these values.

Hydrophobicity Descriptors: Like the octanol-water partition coefficient (logP), which is crucial for predicting membrane permeability and bioaccumulation.

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

General QSAR studies on nitroaromatic compounds have shown that descriptors related to hydrophobicity and electronic properties are often correlated with their toxic effects. mdpi.com The table below provides examples of descriptors that would be calculated for this compound in a typical QSAR study.

Selected Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value
ElectronicHOMO Energy (eV)Value from quantum calculation
ElectronicLUMO Energy (eV)Value from quantum calculation
HydrophobicitylogPPredicted value
ConstitutionalMolecular Weight275.11 g/mol
TopologicalWiener IndexCalculated value

Investigation of Biological Activities and Toxicological Mechanisms Associated with 2 Nitro 4,6 Bis Trifluoromethyl Phenol

Mechanistic Studies of Biological Interactions

The biological effects of a chemical compound are fundamentally determined by its interactions with cellular components, leading to the modulation of various biological pathways. Research into the mechanistic underpinnings of these interactions for 2-Nitro-4,6-bis(trifluoromethyl)phenol is ongoing, with studies on structurally similar compounds providing valuable insights.

Modulation of Cellular Pathways, Gene Expression, and Enzyme Activity

While direct studies on the comprehensive modulation of cellular pathways and gene expression by this compound are limited, research on related compounds offers potential areas of investigation. For instance, derivatives containing a bis(trifluoromethyl)phenyl moiety have been shown to influence protein expression. In a study on bis(trifluoromethyl)phenyl hydroxycinnamate derivatives, certain compounds were found to down-regulate the expression of the steroid 5α-reductase type-1 (SRD5A1) protein in HaCaT cells. acs.org This suggests that the bis(trifluoromethyl)phenyl group may play a role in modulating gene expression, a possibility that warrants investigation for this compound.

In terms of enzyme activity, a compound with structural similarities, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trione, has been identified as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.gov This enzyme is crucial in the catabolism of tyrosine. The inhibition of HPPD by this related compound suggests that this compound could potentially interact with and inhibit the activity of specific enzymes, a hypothesis that requires direct experimental validation.

Table 1: Potential Biological Interactions Based on Structurally Similar Compounds

Biological Target/Process Observed Effect with Related Compound Related Compound Potential Implication for this compound
Gene ExpressionDown-regulation of SRD5A1 protein expressionBis(trifluoromethyl)phenyl hydroxycinnamate derivativesPotential to modulate the expression of specific genes.
Enzyme ActivityInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trionePossible inhibitory effects on specific enzymes.

Interaction with Specific Receptors and Molecular Targets

The interaction of small molecules with specific receptors is a cornerstone of pharmacology and toxicology. For this compound, direct receptor binding studies are not extensively documented. However, research on other molecules containing nitro and trifluoromethyl groups provides a basis for potential interactions. For example, derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been developed as antagonists for the P2Y6 receptor, a Gq-coupled receptor involved in various physiological processes. nih.gov This indicates that the combination of nitro and trifluoromethyl groups can confer affinity for specific receptor types.

Furthermore, the trifluoromethyl group is recognized as a bioisostere for the nitro group in some contexts and can influence receptor binding and metabolic stability. acs.org In a study on positive allosteric modulators of the cannabinoid CB1 receptor, replacing an aliphatic nitro group with a trifluoromethyl group resulted in compounds with improved potency and metabolic stability. acs.org This highlights the significant role that the trifluoromethyl group can play in the interaction with molecular targets. The presence of two such groups in this compound suggests that it may have a notable affinity for certain receptors, though specific targets remain to be identified.

Toxicokinetic and Biotransformation Pathways in Biological Systems

The toxicokinetics of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), along with its biotransformation pathways, are critical to understanding its potential toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The metabolism of nitrophenols, in general, involves both phase I and phase II reactions. These compounds can be excreted in the urine after undergoing metabolic transformations. nih.gov The specific ADME profile of this compound will be influenced by the interplay of its nitro and bis(trifluoromethyl) functionalities, necessitating dedicated studies to determine its precise fate within a biological system.

Formation of Electrophilic Metabolites and Generation of Reactive Oxygen Species

A key aspect of the toxicology of many aromatic compounds is their potential to form reactive electrophilic metabolites and generate reactive oxygen species (ROS). Nitrated aromatic compounds, in particular, can be a source of nitrating reactive nitric oxygen species (RNOS), which can lead to the formation of nitrated derivatives of other molecules. wustl.eduresearchgate.net The metabolic activation of aromatic compounds can lead to the formation of electrophiles that can covalently bind to cellular macromolecules, a process often implicated in toxicity.

The generation of ROS is a known consequence of the cellular processing of some xenobiotics. TNFα, for example, can induce ROS generation through various enzymatic pathways. nih.gov While direct evidence for ROS generation by this compound is lacking, the presence of the nitro group on the phenolic ring raises the possibility of its involvement in redox cycling, which could lead to the production of superoxide (B77818) radicals and other ROS. Further investigation is required to determine if this compound contributes to oxidative stress within biological systems.

Bioreduction Mechanisms of the Nitro Group

A well-established metabolic pathway for nitroaromatic compounds is the bioreduction of the nitro group. This transformation is catalyzed by a variety of nitroreductase enzymes found in both microorganisms and mammals. researchgate.netnih.govresearchgate.net The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the corresponding amine. nih.gov This enzymatic reduction is a critical step in the metabolism of many nitroaromatic compounds and can significantly alter their biological activity. researchgate.net It is highly probable that this compound undergoes this reductive pathway, which would lead to the formation of 2-amino-4,6-bis(trifluoromethyl)phenol. The biological properties of this potential metabolite would likely differ significantly from the parent compound.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure, specifically the interplay between the phenolic hydroxyl group, the nitro group, and the two trifluoromethyl substituents on the aromatic ring. The principles of Structure-Activity Relationships (SAR) help elucidate how these features govern the molecule's interactions with biological systems.

The nitro group (-NO2) is a strong electron-withdrawing group, a characteristic known to be a significant determinant of the biological and toxicological properties of nitroaromatic compounds. nih.govnih.gov This electron-withdrawing nature can render the aromatic ring electron-deficient and susceptible to specific enzymatic reactions. nih.gov In many biologically active nitro compounds, the nitro group acts as a pharmacophore, a molecular feature essential for the compound's pharmacological activity. nih.govfishersci.ca Often, the mechanism of action involves the in-vivo reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. nih.govsigmaaldrich.com The position of the nitro group is also critical; for instance, studies on other nitro-aromatic compounds have shown that the orientation of the nitro group relative to the molecule's longest axis can influence mutagenic potency. chemimpex.com In this compound, the ortho-positioned nitro group can influence the acidity of the phenolic hydroxyl group through intramolecular hydrogen bonding and electronic effects.

The trifluoromethyl (-CF3) group is another key modulator of biological activity. It is one of the most lipophilic substituents used in drug design, and its presence can significantly enhance a molecule's ability to permeate biological membranes. nih.govnih.gov This increased lipophilicity can improve the bioavailability of compounds. chemimpex.com The trifluoromethyl group is also metabolically stable due to the high strength of the carbon-fluorine bond. nih.gov Its steric bulk and strong electron-withdrawing properties alter the electronic characteristics of the aromatic ring, which can enhance binding affinity to target proteins. nih.govnih.gov For example, the trifluoromethyl substituent is common in potent drugs, where it can form multipolar bonds with carbonyl groups in protein binding sites. nih.gov In the case of this compound, the presence of two -CF3 groups at the para and ortho positions is expected to substantially increase its lipophilicity and modify its electronic profile, likely enhancing its interaction with biological targets. This compound is known to be an intermediate in the synthesis of agrochemicals like herbicides and fungicides, as well as pharmaceuticals with anti-inflammatory and analgesic properties, highlighting the role of its structure in conferring these biological activities. chemimpex.com

Comparative Toxicological Insights from Related Nitroaromatic Compounds and Phenols

Simple nitrophenols exhibit varying degrees of toxicity depending on the position of the nitro group. For instance, 4-nitrophenol (B140041) is generally more toxic than 2-nitrophenol (B165410) and 3-nitrophenol. nih.gov This is reflected in their acute oral LD50 values in rodents and their cytotoxic effects on human lung cells. nih.govnih.gov Studies have shown that 4-nitrophenol is the most cytotoxic of the three isomers in both normal bronchial epithelial (BEAS-2B) and alveolar epithelial cancer (A549) cell lines. nih.gov The higher toxicity of 4-nitrophenol is often attributed to its greater ability to act as an uncoupler of oxidative phosphorylation, a mechanism it shares with the more potent 2,4-dinitrophenol. This process disrupts cellular energy production by dissipating the proton gradient across the inner mitochondrial membrane without generating ATP.

The introduction of a trifluoromethyl group alongside a nitro group can significantly influence toxicity. A relevant compound for comparison is 3-trifluoromethyl-4-nitrophenol (TFM), which is used as a lampricide to control sea lamprey populations in the Great Lakes. nih.gov TFM is toxic to fish, and studies suggest it disrupts the balance of ATP supply and demand, a mechanism consistent with uncoupling activity. hmdb.ca Its pKa of 6.07 indicates it is a weak acid, a common feature of uncouplers. nih.gov

The table below presents a comparison of the acute toxicity of various nitrophenol isomers in different species and cell lines, providing a framework for estimating the potential toxicity of this compound.

The presence of two electron-withdrawing trifluoromethyl groups in this compound, in addition to the nitro group, would be expected to increase its acidity and lipophilicity compared to mononitrophenols. These factors are known to enhance uncoupling activity and, consequently, toxicity. Therefore, it is plausible that this compound could exhibit significant toxicity, potentially acting as a potent uncoupler of oxidative phosphorylation, similar to other highly substituted and halogenated nitrophenols. However, without direct experimental data, this remains a hypothesis based on comparative analysis.

Environmental Fate, Transformation, and Ecotoxicological Implications of 2 Nitro 4,6 Bis Trifluoromethyl Phenol

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the ultimate removal of many synthetic chemicals from the environment. The presence of both nitro and trifluoromethyl groups on the aromatic ring of 2-Nitro-4,6-bis(trifluoromethyl)phenol presents a significant challenge for microbial degradation.

Specific studies on the microbial transformation of this compound are not available. However, extensive research on the biodegradation of nitrophenols and fluorinated aromatic compounds allows for informed speculation on its potential fate. Nitroaromatic compounds are generally considered recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group. cswab.org Nevertheless, various microorganisms have been shown to degrade nitrophenols under both aerobic and anaerobic conditions. nih.gov Common initial steps in the aerobic biodegradation of nitrophenols involve either the reduction of the nitro group to an amino group or the oxidative removal of the nitro group as nitrite (B80452). nih.gov For instance, some bacteria can utilize monooxygenase enzymes to eliminate the nitro group from nitrophenols. nih.gov

The trifluoromethyl groups add another layer of complexity. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds generally resistant to microbial degradation. nih.gov However, microbial degradation of some fluorinated aromatics has been observed, often initiated by attack at a non-fluorinated position on the molecule. mdpi.com In the case of this compound, the hydroxyl and nitro groups could serve as initial points of microbial attack. A potential pathway could involve the reduction of the nitro group, followed by further degradation of the resulting aminophenol. The degradation of halogenated nitrophenols has also been studied, with some bacteria capable of utilizing these compounds as a sole source of carbon and nitrogen. semanticscholar.orgnih.gov For example, Cupriavidus sp. strain CNP-8 can degrade 2,6-dibromo-4-nitrophenol. nih.gov

Table 2: Potential Initial Microbial Transformation Reactions for this compound based on Related Compounds

Transformation ReactionDescriptionReference
Nitro Group ReductionThe nitro group is reduced to a hydroxylamino and then to an amino group. nih.govresearchgate.net
Oxidative Nitro Group RemovalA monooxygenase enzyme catalyzes the removal of the nitro group as nitrite. nih.gov
Dehalogenation (by analogy)Reductive dehalogenation has been observed for halogenated nitrophenols. researchgate.net

This table presents potential pathways inferred from the degradation of structurally similar compounds.

Given the lack of direct studies, the environmental metabolites of this compound can only be predicted based on the degradation pathways of related compounds. Photolytic degradation is likely to produce trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant. acs.org Hydrolysis of the trifluoromethyl groups would lead to the formation of a dicarboxylic acid derivative of 2-nitrophenol (B165410). Microbial degradation could result in a variety of intermediates. If the nitro group is reduced, 2-amino-4,6-bis(trifluoromethyl)phenol would be a primary metabolite. Subsequent ring cleavage could lead to smaller aliphatic compounds. The persistence of these potential metabolites is a key concern. TFA is known for its high persistence in the environment. The persistence of other potential metabolites, such as the aminobis(trifluoromethyl)phenol, would depend on their susceptibility to further microbial attack. The presence of trifluoromethyl groups is generally associated with increased persistence of organic compounds in the environment. nih.gov

Environmental Distribution and Persistence in Various Compartments (Soil, Water, Atmosphere)

The distribution of this compound in the environment will be governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). While specific data for this compound are unavailable, general trends for nitrophenols and fluorinated compounds can be considered. Nitrophenols are generally soluble in water and can be mobile in soil, with their adsorption being pH-dependent. cdc.gov The trifluoromethyl groups are lipophilic and would be expected to increase the Kow of the molecule, potentially leading to greater partitioning into organic matter in soil and sediment.

Ecotoxicological Considerations for Fluorinated Nitroaromatic Phenols

Fluorinated nitroaromatic phenols are a class of synthetic chemicals with industrial and agricultural applications. Their ecotoxicological relevance stems from their potential to persist in the environment and exert adverse effects on non-target organisms. The presence of both the electron-withdrawing nitro group and the highly stable trifluoromethyl group(s) can render these compounds resistant to degradation and alter their mode of toxic action compared to non-fluorinated analogues.

Detailed Research Findings:

The primary mechanism of toxicity for many nitrophenols, including the fluorinated compound TFM, is the uncoupling of oxidative phosphorylation. mcmaster.ca This process disrupts the production of ATP, the main energy currency of cells, by interfering with the proton gradient across the mitochondrial membrane. mcmaster.ca This disruption of energy metabolism can have cascading effects on various physiological functions, particularly in metabolically active tissues.

Research on the lampricide TFM provides valuable insights into the ecotoxicological implications for fluorinated nitroaromatic phenols. Studies on non-target fish species, such as rainbow trout (Oncorhynchus mykiss), have shown that exposure to TFM leads to a significant depletion of energy reserves, like glycogen, in the brain and muscle. mcmaster.ca Concurrently, there is an accumulation of lactate, indicating a shift towards anaerobic metabolism to compensate for the impaired ATP production. mcmaster.ca

Furthermore, investigations into the effects of TFM on lake sturgeon (Acipenser fulvescens), a species of concern, have revealed that the toxicity of TFM can be influenced by water chemistry, with higher toxicity observed in softer, less ion-rich water. wlu.ca This highlights the importance of environmental conditions in modulating the toxic effects of these compounds. While TFM exposure did not cause significant structural damage to the gills of rainbow trout or lake sturgeon, it did induce temporary disturbances in ion balance. wlu.ca

The presence of halogen atoms on the phenol (B47542) ring has been shown to increase the toxicity of nitrophenols. For instance, studies on dihalogenated nitrophenols have demonstrated significantly higher toxicity compared to their non-halogenated counterparts. nih.gov This suggests that the two trifluoromethyl groups in this compound could potentially enhance its toxicity to aquatic organisms. The lipophilicity and electronic properties conferred by the trifluoromethyl groups can influence the compound's uptake, distribution, and interaction with biological targets.

The following interactive data tables summarize acute toxicity data for various nitrophenols, including the fluorinated compound TFM, on different aquatic organisms. This comparative data underscores the variability in toxicity based on the specific chemical structure and the test species.

Interactive Data Table: Acute Toxicity of Various Nitrophenols to Aquatic Organisms

CompoundSpeciesEndpointDurationToxicity Value (mg/L)Reference
3-Trifluoromethyl-4-nitrophenol (TFM)Rainbow Trout (Oncorhynchus mykiss)LC5012 h11.0 mcmaster.ca
3-Trifluoromethyl-4-nitrophenol (TFM)Lake Sturgeon (Acipenser fulvescens)LC5012 hVaries with water hardness wlu.ca
3-Trifluoromethyl-4-nitrophenol (TFM)Juvenile Mussel (Obovaria subrotunda)Survival-≥74% survival at typical treatment rates nih.gov
2,4-DinitrophenolBluegill (Lepomis macrochirus)LC50-0.23 waterquality.gov.au
2,4-DinitrophenolFreshwater Fish (9 species)LC5048-96 h0.06 - 27.1 waterquality.gov.au
2,4-DinitrophenolDaphnia magnaEC50 (immobilization)48-96 h3.8 - 4.6 waterquality.gov.au
4-Nitrophenol (B140041)Saltwater SpeciesLC50-as low as 2.1 waterquality.gov.au
2-NitrophenolFreshwater FishFinal Acute Value-6.2 epa.gov
2,4,6-TrinitrophenolFreshwater FishFinal Acute Value-23.0 epa.gov

Emerging Applications and Future Research Directions of 2 Nitro 4,6 Bis Trifluoromethyl Phenol

Development as Precursors for Advanced Materials (e.g., Optoelectronics, Energetic Materials)

The distinct structure of 2-Nitro-4,6-bis(trifluoromethyl)phenol makes it a promising precursor for the synthesis of specialized materials with high-performance characteristics. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the properties of the aromatic ring, making it a candidate for creating materials with tailored electronic and energetic properties.

Research into structurally related compounds underscores this potential. For instance, derivatives of 2,6-Dinitro-4-(trifluoromethyl)phenol have been successfully used to synthesize high-energy-density materials (HEDMs). researchgate.net In these studies, the acidic phenol (B47542) is reacted with nitrogen-rich azole compounds (like imidazole, triazole, and tetrazole) via a proton transfer mechanism to form energetic acid-base salts. researchgate.net These resulting materials have shown acceptable thermal stability and are classified as HEDMs. researchgate.net Computational software, including EXPLO 5, is often used to calculate and predict the detonation properties and performance of these synthesized energetic materials. researchgate.net

While direct applications in optoelectronics for this compound are still an emerging area, related trifluoromethyl-containing phenols are utilized in material science for formulating specialty coatings and polymers. chemimpex.com These applications leverage the unique properties conferred by the trifluoromethyl groups to enhance durability and resistance to environmental factors. chemimpex.com The presence of both nitro and trifluoromethyl groups suggests potential for creating novel polymers with unique optical and electronic properties for specialized applications.

Table 1: Examples of Precursors for Energetic Materials

Phenol PrecursorReactantResulting Material TypeReference
2,6-Dinitro-4-(trifluoromethyl)phenolImidazole, 1,2,4-Triazole, 5-AminotetrazoleAcid-base energetic salts (HEDMs) researchgate.net

Role in Pharmaceutical and Agrochemical Intermediacy and Drug Discovery

Fluorinated compounds, particularly those containing trifluoromethyl (CF3) groups, have become integral to modern pharmaceutical and agrochemical design. The CF3 group can significantly enhance properties such as lipophilicity, which improves bioavailability, and metabolic stability. chemimpex.comacs.org this compound serves as a key intermediate for introducing these desirable features into more complex molecules.

Nitrophenols are recognized as important precursors in the synthesis of various dyes, drugs, and pesticides. researchgate.net The value of the nitro-trifluoromethyl-phenyl scaffold is highlighted by the approved drug Nitisinone, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, which is used to treat hereditary tyrosinemia type 1. mdpi.com This demonstrates the biological compatibility and therapeutic relevance of this chemical motif.

In the agrochemical sector, a related compound, 4-Nitro-3-(trifluoromethyl)phenol, is the active ingredient in Lamprecide, a pesticide used to control the parasitic sea lamprey population in the Great Lakes. nih.gov This underscores the utility of nitrophenols containing trifluoromethyl groups as effective and targeted agrochemicals. chemimpex.com The dual presence of CF3 groups in this compound makes it a highly attractive building block for developing next-generation compounds in these fields.

Table 2: Applications of Structurally Related Nitrophenols

Compound NameApplication AreaSpecific UseReference
Nitisinone (a benzoyl derivative)PharmaceuticalTreatment of hereditary tyrosinemia type 1 mdpi.com
4-Nitro-3-(trifluoromethyl)phenolAgrochemicalActive ingredient in the lampricide TFM nih.gov
2-Nitro-4-(trifluoromethyl)phenolPharmaceutical/Agrochemical IntermediateUsed in the synthesis of anti-inflammatory drugs and herbicides chemimpex.com

Integration of Experimental and Computational Approaches for Predictive Modeling and Design

The development of novel molecules like this compound relies heavily on the synergy between experimental analysis and computational modeling. This integrated approach allows for a deeper understanding of molecular properties and accelerates the design of new materials and chemical entities.

Experimental techniques such as FT-IR (Fourier-transform infrared) and FT-Raman spectroscopy are used to record the vibrational spectra of related nitrophenol compounds. researchgate.net These experimental data are then compared against values calculated using computational methods.

Quantum computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) approximations with basis sets like 6-311++G(d,p), are powerful tools for this purpose. dergipark.org.tr These methods are employed to calculate a wide range of molecular parameters, including optimized geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The agreement between calculated and experimental values validates the computational models, which can then be used to predict the properties of new, yet-to-be-synthesized molecules. For energetic materials, computational codes are also used to predict key performance parameters like detonation velocity and pressure. researchgate.net

Table 3: Computational Methods and Their Applications for Phenolic Compounds

Computational MethodCalculated PropertySignificanceReference
DFT (e.g., B3LYP) / HFOptimized Molecular GeometryPredicts the 3D structure and bond parameters of the molecule.
DFT / HFVibrational Frequencies (IR/Raman)Assigns spectral bands and validates experimental data. researchgate.net
DFTHOMO-LUMO EnergiesIndicates electronic reactivity and potential for electronic applications. dergipark.org.tr
EXPLO 5 / LOTUSESDetonation PropertiesPredicts the performance and safety of energetic materials. researchgate.net

Future Perspectives in Fluorinated Organic Chemistry and Environmental Remediation Research

The future of this compound is tied to broader trends in both synthetic chemistry and environmental science.

In fluorinated organic chemistry , a significant area of research is the use of the trifluoromethyl group as a bioisostere—a substituent that can replace another functional group to enhance desired properties without disrupting biological activity. Research has shown that a CF3 group can successfully replace an aliphatic nitro group in drug candidates, leading to compounds that are more potent and exhibit improved metabolic stability. acs.org This suggests a promising future for this compound as a versatile platform. Its nitro group can be chemically modified or reduced, while the two CF3 groups provide a stable, bio-enhancing scaffold for designing novel therapeutic agents. The demand for advanced materials with unique properties continues to drive the importance of fluorinated intermediates like 3,5-Bis(trifluoromethyl)phenol (B1329299), a structurally similar compound. nbinno.com

From an environmental remediation perspective, the increasing use of nitrophenols in industries such as pharmaceuticals, petrochemicals, and paints raises concerns about their environmental fate. researchgate.net Nitrophenols are considered toxic environmental pollutants found in wastewater. researchgate.net The high stability often associated with fluorinated organic compounds means that molecules like this compound could be persistent in the environment. Therefore, future research will need to focus on its environmental impact, including its toxicity and biodegradability. This will drive the development of advanced remediation technologies capable of detecting and removing such complex halogenated nitroaromatic compounds from industrial effluents and contaminated sites.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-nitro-4,6-bis(trifluoromethyl)phenol in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use vapor respirators compliant with local regulations, nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid direct skin/eye contact due to acute toxicity risks .
  • Engineering Controls : Employ fume hoods or closed systems to minimize inhalation exposure. Install emergency showers and eyewash stations .
  • Storage : Store in tightly sealed containers away from incompatible materials (e.g., strong oxidizers) at temperatures below 25°C. Avoid long-term storage due to decomposition risks .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : Use 1^1H/19^{19}F NMR to confirm substitution patterns (e.g., nitro and trifluoromethyl groups at positions 2, 4, and 6) .
  • GC-MS : Analyze volatile impurities or degradation products, especially after prolonged storage .
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., ~75–95°C for structurally similar fluoronitrophenols) .

Q. What solvents are suitable for dissolving this compound?

  • Solubility Data :

  • Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s low solubility in water. Refer to SDS-reported solubility profiles and test small batches to confirm compatibility .

Advanced Research Questions

Q. What are the mechanistic pathways for thermal decomposition of this compound under high-temperature conditions?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–500°C. Anticipate decomposition products such as HF, COx_x, and nitrogen oxides based on SDS warnings .
  • FT-IR Gas Analysis : Identify gaseous byproducts (e.g., HF via characteristic absorption bands at ~4000 cm1^{-1}) .
  • Mitigation : Conduct experiments in inert atmospheres (e.g., N2_2) to suppress oxidative degradation .

Q. How do electron-withdrawing groups (nitro, trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Theoretical and Experimental Approaches :

  • DFT Calculations : Model electron density distribution to predict activation sites. The nitro group at position 2 may deactivate the ring, while trifluoromethyl groups at 4/6 positions could sterically hinder substitution .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-fluoro-2-nitrophenol) to isolate substituent effects .

Q. How can researchers resolve discrepancies in reported toxicity data for fluorinated nitroaromatics?

  • Data Contradiction Analysis :

  • In Vitro Assays : Perform standardized cytotoxicity tests (e.g., MTT assay) using human cell lines, as SDS data lacks acute toxicity specifics .
  • Comparative Studies : Cross-reference ecotoxicity data (e.g., bioaccumulation potential, soil mobility) with structurally similar compounds (e.g., 2-fluoro-3-methyl-6-nitroaniline) to identify trends .

Q. What strategies optimize the synthesis of derivatives for catalytic or material science applications?

  • Synthetic Methodology :

  • Functionalization : Introduce cross-coupling partners (e.g., boronic acids) via Suzuki-Miyaura reactions, leveraging brominated intermediates (e.g., 2,6-bis(trifluoromethyl)bromobenzene) .
  • Stability Testing : Monitor derivative stability under UV light using HPLC, as nitro groups may promote photodegradation .

Methodological Notes

  • Hazard Mitigation : Always consult updated SDS for handling protocols, as decomposition products (e.g., HF) require specialized neutralization procedures .
  • Data Validation : Cross-check experimental results with computational models (e.g., molecular dynamics simulations) to account for substituent electronic effects .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-4,6-bis(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Nitro-4,6-bis(trifluoromethyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.